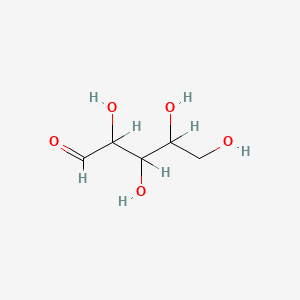
MTTA (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MTTA is a designer drug that features a carbonyl group adjacent to a phenyl group, similar to cathinones. Also marketed as mephtetramine, MTTA differs structurally from cathinones, most notably by the presence of an additional carbon between the carbonyl and amine. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
Supramolecular Architectures and Coordination Polymers
MTTA (hydrochloride) has been utilized in the synthesis of novel nanoporous supramolecular architectures based on copper(I) coordination polymers. These structures display unique topological metal networks and are formed by bridging copper(I) centers with MTTA ligands, resulting in different shapes of cavities and nanochannels, which have potential applications in material science and chemistry (Wu et al., 2005).
Energetic Coordination Compound Synthesis
Research has shown that MTTA can be used as a ligand in the synthesis of energetic coordination compounds like Cu(Mtta)2(NO3)2. This compound exhibits a unique six-coordinated and distorted octahedral structure and has been explored as an additive to promote the thermal decomposition of ammonium perchlorate, indicating potential applications in the field of explosives or propellants (Yang et al., 2011).
Heterometallic Metal-Organic Framework (MOF)
MTTA is a key component in the synthesis of a reticular 3D heterometallic MOF, which has been recognized for its high heat of detonation, good thermostability, and insensitivity. This framework illustrates the potential of MTTA in creating high-energy-density materials, potentially applicable in areas such as material science and engineering (Feng et al., 2015).
Propiedades
Nombre del producto |
MTTA (hydrochloride) |
|---|---|
Fórmula molecular |
C12H15NO · HCl |
Peso molecular |
225.7 |
InChI |
InChI=1S/C12H15NO.ClH/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14;/h2-5,10,13H,6-8H2,1H3;1H |
Clave InChI |
YIORJSVFDCPMMT-UHFFFAOYSA-N |
SMILES |
O=C1C(CNC)CCC2=CC=CC=C21.Cl |
Sinónimos |
Mephtetramine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



